molecular formula C18H17N3O3 B11341373 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11341373
M. Wt: 323.3 g/mol
InChI Key: PDBAYOCXOGKBAH-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the ethoxy and methyl groups: These groups can be introduced through alkylation reactions using ethyl halides and methylating agents.

    Coupling with benzamide: The final step involves the coupling of the oxadiazole derivative with benzamide using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine:

    Antimicrobial Activity: Oxadiazole derivatives, including this compound, have shown promising antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: The compound has potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison:

  • N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity.
  • The presence of different substituents on the aromatic rings can significantly alter the compound’s properties, such as solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H17N3O3/c1-3-23-15-10-9-14(11-12(15)2)16-17(21-24-20-16)19-18(22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

PDBAYOCXOGKBAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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